N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Description
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a phenyl group at the 1-position and a sulfanylacetamide moiety at the 4-position. The acetamide nitrogen is further methylated, distinguishing it from related analogs.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-15-12(20)8-21-14-11-7-18-19(13(11)16-9-17-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDSPNQIKKFIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325256 | |
| Record name | N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70011-72-2 | |
| Record name | N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Biological Activities
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities. Recent studies have highlighted several key activities:
- Anticancer Activity: Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .
- Dual EGFR/VGFR2 Inhibition: Some derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The most potent compounds demonstrated IC50 values ranging from 0.3 to 24 µM, indicating their potential for targeted cancer therapies .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
- Anti-inflammatory Properties: Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antiparasitic and Antifungal Activities: The compound may also exhibit activity against various parasites and fungi, broadening its applicability in infectious disease treatment .
Case Studies and Research Findings
Several research findings underscore the efficacy of this compound and its analogs:
Mechanism of Action
The mechanism by which N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Compound : The 4-acetamidophenyl substituent introduces hydrogen-bonding capability, which may enhance solubility but reduce passive diffusion across membranes .
- Compound : The (4-methylphenyl)methyl group increases lipophilicity (logP ~3.5 estimated), favoring interactions with hydrophobic enzyme pockets .
Pharmacological Implications:
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known ATP-binding site mimetic in kinase inhibitors (e.g., Src-family kinases). Substituent variations modulate selectivity: The methyl group (Target) may allow broader kinase interaction due to reduced steric bulk. The 4-acetamidophenyl group () could confer specificity for kinases with polar active sites .
- Bioavailability : Lower molecular weight (~345 vs. 418 in ) of the target compound aligns with Lipinski’s Rule of Five, suggesting favorable oral absorption .
Limitations and Unavailable Data
- Compound : N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is referenced but inaccessible due to technical limitations. Its dimethylphenyl substituent may offer steric and electronic effects distinct from the target compound .
- Biological Data: No direct activity or toxicity data are provided in the evidence, necessitating further experimental validation.
Biological Activity
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a compound belonging to the class of phenylpyrazolo[3,4-d]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Phenylpyrazolo[3,4-d]pyrimidines
Phenylpyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various biological targets, including kinases involved in cancer progression. The structural features of these compounds contribute to their potency and selectivity against specific cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of phenylpyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, a related compound demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM across different cancer models .
- Inhibition of Cell Proliferation : Compounds within this class have been shown to inhibit tumor growth effectively. For example, in MCF-7 breast cancer cells, a derivative induced apoptosis and inhibited cell migration and cycle progression, leading to DNA fragmentation .
- Molecular Docking Studies : These studies suggest that the binding mode of these compounds to protein targets is crucial for their inhibitory effects. The interaction with key residues in the active sites of kinases can lead to significant reductions in cell viability in cancer models .
Case Studies
Several studies have highlighted the efficacy of phenylpyrazolo[3,4-d]pyrimidine derivatives:
- Study 1 : A derivative was tested against various cancer cell lines and showed promising results with significant inhibition rates comparable to established chemotherapeutics.
- Study 2 : In vivo studies demonstrated that treatment with these compounds resulted in reduced tumor size and improved survival rates in animal models.
Research Findings
The following table summarizes key findings from recent research on this compound and its analogs:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Tumor growth inhibition |
| This compound | Various Cancer Lines | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors.
- Thioacetamide introduction : Nucleophilic substitution or coupling reactions to attach the sulfanylacetamide group.
- Purification : Column chromatography or recrystallization to isolate the final product.
Reaction conditions (e.g., solvent choice, temperature) and catalysts (e.g., sodium hydride) are critical for yield optimization .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions and molecular connectivity.
- IR spectroscopy : For identification of functional groups (e.g., C=O, S-H).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.
Purity is validated via High-Performance Liquid Chromatography (HPLC) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Kinase inhibition assays : Test activity against tyrosine kinases (e.g., Src, EGFR) using fluorescence-based or radiometric assays.
- Cytotoxicity screening : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, HeLa).
- Microbial susceptibility testing : Agar dilution or broth microdilution for antimicrobial potential .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
- Catalyst optimization : Use bases like K₂CO₃ or NaH to deprotonate intermediates.
- Temperature control : Maintain 60–80°C to avoid side reactions.
Real-time monitoring via TLC or HPLC ensures intermediate stability .
Q. How do structural modifications influence kinase inhibition efficacy?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., -F) | ↑ Binding affinity via hydrophobic interactions | |
| Bulky aryl groups | ↓ Solubility but ↑ target selectivity |
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay validation : Include positive controls (e.g., staurosporine for kinases) to confirm experimental conditions.
- Cell-line specificity : Test across diverse cell lines (e.g., NCI-60 panel) to assess context-dependent effects.
- Orthogonal assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding kinetics .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Fluorination : Introduce -CF₃ or -F groups to reduce CYP450-mediated oxidation.
- LogP optimization : Adjust substituents to balance solubility and membrane permeability.
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .
Data Contradiction Analysis
Q. Why might this compound show divergent results in kinase inhibition vs. cytotoxicity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
